![molecular formula C22H23N3O3S B2927058 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941890-39-7](/img/structure/B2927058.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate
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Overview
Description
Scientific Research Applications
I have conducted several searches, but unfortunately, there is limited information available on the specific scientific research applications of “2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate”. However, based on the structure and related compounds, we can infer potential applications in various fields of research. Below are six inferred applications with detailed sections:
Pharmaceutical Drug Development
This compound could serve as an intermediate in the synthesis of active pharmaceutical ingredients. Similar structures are involved in creating drugs like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
Molecular Imaging
Catalysis
Anticancer Research
Related benzothiazole derivatives have shown promise as anticancer agents. This compound could be investigated for its efficacy against various cancer cell lines .
Biological Evaluation
Benzothiazole derivatives have been evaluated for biological activities such as anti-inflammatory or antimicrobial effects. This compound may also be studied for similar biological properties .
Chemical Synthesis
As an intermediate, this compound could be used to synthesize more complex molecules for research or industrial purposes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity, indicating that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-24-10-12-25(13-11-24)22-23-19-9-8-18(14-20(19)29-22)28-21(27)17-6-4-16(5-7-17)15(2)26/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHJAARADRFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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